4-Chloro-2-(difluoromethyl)pyridine 4-Chloro-2-(difluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1193104-11-8
VCID: VC3217257
InChI: InChI=1S/C6H4ClF2N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H
SMILES: C1=CN=C(C=C1Cl)C(F)F
Molecular Formula: C6H4ClF2N
Molecular Weight: 163.55 g/mol

4-Chloro-2-(difluoromethyl)pyridine

CAS No.: 1193104-11-8

Cat. No.: VC3217257

Molecular Formula: C6H4ClF2N

Molecular Weight: 163.55 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(difluoromethyl)pyridine - 1193104-11-8

Specification

CAS No. 1193104-11-8
Molecular Formula C6H4ClF2N
Molecular Weight 163.55 g/mol
IUPAC Name 4-chloro-2-(difluoromethyl)pyridine
Standard InChI InChI=1S/C6H4ClF2N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H
Standard InChI Key IYZZTRHKWXUPDQ-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1Cl)C(F)F
Canonical SMILES C1=CN=C(C=C1Cl)C(F)F

Introduction

Chemical Identity and Structural Properties

4-Chloro-2-(difluoromethyl)pyridine is a halogenated pyridine derivative with both chlorine and fluorine atoms in its structure. The compound features a basic pyridine skeleton with specific functional group modifications that give it unique chemical properties.

Molecular Structure and Properties

The compound has a molecular formula of C₆H₄ClF₂N, consisting of a pyridine ring with a chlorine atom at the 4-position and a difluoromethyl (CHF₂) group at the 2-position . The structure can be represented as follows:

PropertyValue
Molecular FormulaC₆H₄ClF₂N
Molecular Weight177.55 g/mol
CAS Registry Number1193104-11-8
European Community (EC) Numbers865-182-3, 940-241-7
Physical StateTypically a solid at room temperature
Structural ClassificationHalogenated pyridine derivative

The presence of the difluoromethyl group introduces unique reactivity patterns compared to other substituted pyridines, particularly influencing the electronic distribution within the molecule and its behavior in various chemical reactions.

Chemical Identification Systems

The compound is registered in multiple chemical databases and classification systems, ensuring proper identification for research and regulatory purposes:

Identification SystemIdentifier
CAS Number1193104-11-8
EC Numbers865-182-3, 940-241-7
DSSTox Substance IDDTXSID60728874
MFCD NumberMFCD18802792
Wikidata IDQ82670665

Synthetic Approaches and Preparative Methods

The synthesis of 4-Chloro-2-(difluoromethyl)pyridine presents challenges typical of halogenated heterocycles, requiring controlled reaction conditions and specific reagents.

Synthetic Routes

While the search results don't provide direct synthetic pathways specifically for 4-Chloro-2-(difluoromethyl)pyridine, we can infer possible routes based on related compounds. For instance, the synthesis of isomeric compounds like 2-Chloro-4-(difluoromethyl)pyridine may involve similar methodologies with adjustments to achieve regioselectivity .

One potential approach might involve:

  • Starting with an appropriately substituted pyridine

  • Introduction of the difluoromethyl group using appropriate fluorinating reagents

  • Chlorination at the desired position

Related Synthetic Pathways

Insights can be gained from the synthesis of related compounds. For example, the formal synthesis of 4-(difluoromethyl)pyridin-2-amine from 2-chloro-4-(difluoromethyl)pyridine has been documented, suggesting potential conversion pathways between these structurally related compounds .

Comparative Analysis with Structural Isomers

Understanding the relationship between 4-Chloro-2-(difluoromethyl)pyridine and its isomers provides valuable insights into structure-property relationships of these compounds.

Comparison with 2-Chloro-4-(difluoromethyl)pyridine

2-Chloro-4-(difluoromethyl)pyridine is a positional isomer of 4-Chloro-2-(difluoromethyl)pyridine, with the chlorine and difluoromethyl groups in reversed positions . This structural difference leads to distinct chemical behaviors:

Feature4-Chloro-2-(difluoromethyl)pyridine2-Chloro-4-(difluoromethyl)pyridine
CAS Number1193104-11-81204296-03-6
EC Number865-182-3, 940-241-7859-188-5
Electronic DistributionDifferent electron density around the pyridine ringDifferent reactivity pattern due to altered substituent positions
Nucleophilic SusceptibilityLikely more susceptible at the 4-positionLikely more susceptible at the 2-position

The positional differences between these isomers can significantly affect their applications in synthetic pathways and their utility as building blocks for more complex molecules.

Reactivity Patterns

The positioning of the chlorine atom and the difluoromethyl group influences the reactivity patterns of these compounds. Generally:

  • The chlorine atom at the 4-position in 4-Chloro-2-(difluoromethyl)pyridine makes it particularly amenable to nucleophilic aromatic substitution reactions

  • The difluoromethyl group at the 2-position affects the electronic distribution in the pyridine ring, potentially influencing its coordination chemistry with metals and reactivity in various transformations

Applications in Chemical Research and Industry

The functionalized nature of 4-Chloro-2-(difluoromethyl)pyridine makes it valuable in various chemical applications, particularly as a building block for more complex molecules.

Synthetic Building Block Applications

The reactive nature of both the chlorine substituent and the difluoromethyl group makes 4-Chloro-2-(difluoromethyl)pyridine a potential synthetic intermediate for more complex molecular structures:

  • The chlorine atom provides a site for nucleophilic aromatic substitution reactions

  • The difluoromethyl group offers unique electronic and steric properties that can influence the behavior of resulting compounds

  • The pyridine nitrogen provides a potential coordination site for metal complexation

Patent Landscape and Intellectual Property

The compound appears in patent literature, indicating its industrial relevance and potential commercial applications.

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